molecular formula C25H23NO4 B2676569 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331460-53-8

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B2676569
CAS No.: 331460-53-8
M. Wt: 401.462
InChI Key: ITHHAMXFKSCSDS-CVKSISIWSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using various reagents and conditions . For example, 5-bromo-benzo [1,3]dioxole, PdCl 2, xantphos, Cs 2 CO 3, 1,4-dioxane, and other reagents have been used in different stages of the synthesis process .

Scientific Research Applications

Synthesis and Material Science

  • Polymer Synthesis : Compounds with tert-butyl groups and benzene rings are often used in the synthesis of polymers. For example, ortho-linked polyamides with flexible main-chain ether linkages have been synthesized, showing non-crystalline, readily soluble properties in polar solvents and useful levels of thermal stability (Hsiao et al., 2000).

  • Catalysis : Rigid P-chiral phosphine ligands with tert-butyl groups are used in rhodium-catalyzed asymmetric hydrogenation, demonstrating excellent enantioselectivities and high catalytic activities for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Organic Chemistry and Synthesis

  • Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, compounds sharing structural motifs with the queried compound, serve as versatile building blocks in synthetic organic chemistry, enabling a variety of nucleophilic substitutions and radical reactions (Jasch et al., 2012).

  • Enantioselective Catalysis : Compounds derived from phenylethylamine and used as chiral ligands for enantioselective reactions highlight the importance of structural features such as tert-butyl groups in organic synthesis (Asami et al., 2015).

Corrosion Inhibition and Surface Science

  • Corrosion Inhibition : Schiff base derivatives with pyridine rings and tert-butyl groups, resembling the structural complexity of the queried compound, have been investigated for their corrosion inhibition properties, demonstrating mixed-type inhibition and adherence to the Langmuir adsorption isotherm (Ji et al., 2016).

Photophysical Properties

  • Electroluminescence and Fluorescence : Compounds with tert-butyl groups and complex aromatic structures have been explored for their photophysical properties, including aggregation-induced emission, mechanochromism, and application in electroluminescent devices (Zhang et al., 2018).

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(2,3)19-7-5-18(6-8-19)24(27)30-21-11-9-20(10-12-21)26-15-17-4-13-22-23(14-17)29-16-28-22/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHHAMXFKSCSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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